molecular formula C17H26N2O2S B2950854 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane CAS No. 2191213-26-8

1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane

Cat. No.: B2950854
CAS No.: 2191213-26-8
M. Wt: 322.47
InChI Key: MENYCBMQLMUQRO-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane is a complex organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane typically involves multiple steps:

    Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the diazepane with a cyclobutyl halide in the presence of a strong base.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative of the dimethylphenyl ring. This step typically requires the presence of a base such as pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may serve as a probe to study biological processes involving sulfonyl-containing compounds.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The cyclobutyl and diazepane rings provide structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Cyclobutyl-4-phenyl-1,4-diazepane: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    1-Cyclobutyl-4-((4-methylphenyl)sulfonyl)-1,4-diazepane: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness: 1-Cyclobutyl-4-((3,4-dimethylphenyl)sulfonyl)-1,4-diazepane is unique due to the presence of both the cyclobutyl and sulfonyl groups, which confer distinct chemical and biological properties. The specific substitution pattern on the phenyl ring also contributes to its uniqueness, potentially affecting its reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-cyclobutyl-4-(3,4-dimethylphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-14-7-8-17(13-15(14)2)22(20,21)19-10-4-9-18(11-12-19)16-5-3-6-16/h7-8,13,16H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENYCBMQLMUQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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